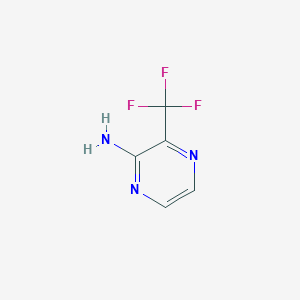

3-(Trifluoromethyl)pyrazin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOQHWXDKQJKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213019-67-1 | |

| Record name | 3-(trifluoromethyl)pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 3 Trifluoromethyl Pyrazin 2 Amine and Its Analogs

Strategic Approaches for Pyrazine (B50134) Ring Formation in the Context of Trifluoromethylation

The construction of the pyrazine ring with a concomitant trifluoromethyl group is a challenging yet crucial step in the synthesis of the target compound and its analogs. A primary and effective strategy involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound that already contains the trifluoromethyl moiety. This "building block" approach ensures the regioselective placement of the trifluoromethyl group from the outset.

A prominent example is the reaction of ethylenediamine (B42938) with a derivative of 4,4,4-trifluoro-3-oxobutanoate. figshare.comgoogle.com This method allows for the formation of the pyrazine ring in a controlled manner, directly incorporating the trifluoromethyl group at the desired position. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine system. figshare.comgoogle.com

Regioselective Introduction of the Trifluoromethyl Group in Pyrazine Systems

While direct trifluoromethylation of a pre-formed pyrazine ring is a possible synthetic route, achieving high regioselectivity can be challenging. Therefore, the more common and often more efficient method is the use of trifluoromethylated starting materials. By employing precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate, the trifluoromethyl group is strategically positioned before the pyrazine ring is constructed. figshare.comgoogle.com This circumvents the need for potentially unselective C-H trifluoromethylation reactions on the pyrazine core.

Synthesis of 3-(Trifluoromethyl)pyrazin-2-amine as a Key Intermediate or Precursor

The synthesis of this compound is a multi-step process that hinges on the initial formation of a suitable pyrazine precursor, followed by functional group transformations to introduce the amine moiety.

Multi-Step Organic Transformations for Pyrazine Ring Synthesis and Functionalization

A robust synthetic route to this compound begins with the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. This key intermediate is prepared through a one-pot reaction involving the nitrosation of ethyl 4,4,4-trifluoro-3-oxobutanoate to form ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. google.com This oxime is then reacted with ethylenediamine in the presence of a phosphite (B83602) and an acid, followed by oxidation with bromine to yield the desired ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. google.com

The subsequent conversion of the ester to the amine can be achieved through a series of well-established organic transformations. The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(trifluoromethyl)pyrazine-2-carboxylic acid. This can be accomplished under standard basic or acidic conditions.

Following the formation of the carboxylic acid, a Curtius rearrangement provides a viable path to the amine. wikipedia.orgnih.gov This reaction proceeds through the formation of an acyl azide (B81097) from the carboxylic acid, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to afford the target this compound. wikipedia.orgnih.gov

Alternatively, a Hofmann rearrangement can be employed. wikipedia.org This involves the conversion of the carboxylic acid to the primary amide, 3-(trifluoromethyl)pyrazine-2-carboxamide. The amide is then treated with a reagent such as bromine in the presence of a strong base, which induces a rearrangement to the isocyanate, followed by hydrolysis to the amine. wikipedia.org

Table 1: Synthesis of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate google.com

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Sodium nitrite, Acetic acid | Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate | Not specified |

| 2 | Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate | Ethylenediamine, Triethyl phosphite, Nicotinic acid, Pyridine, 0°C to rt | Intermediate | Not isolated |

| 3 | Intermediate from Step 2 | Bromine, 0°C | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate | 55% |

Trifluoromethylating Reagents and Reaction Conditions for Pyrazine Amines

As previously mentioned, the primary strategy for introducing the trifluoromethyl group in the synthesis of this compound is through the use of a trifluoromethylated building block. figshare.comgoogle.com Direct trifluoromethylation of an aminopyrazine is less common due to potential side reactions and regioselectivity issues. However, for the synthesis of analogs, various trifluoromethylating reagents exist, such as Togni's reagent or Umemoto's reagent, which can be used for the electrophilic trifluoromethylation of aromatic systems under specific conditions.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives, primarily through reactions involving the amino group or by substitution on the pyrazine ring itself.

Nucleophilic Substitution Reactions on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the derivatization of the pyrazine ring. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the pyrazine ring activates the ring towards nucleophilic attack. To facilitate SNAr, the amino group of this compound can be converted into a better leaving group, such as a halogen, via a Sandmeyer-type reaction.

For instance, conversion of the amine to a diazonium salt followed by treatment with a copper(I) halide would yield a 2-halo-3-(trifluoromethyl)pyrazine. This halogenated intermediate can then readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups onto the pyrazine ring. The reaction of 2-chloropyridines with amines to form substituted aminopyridines serves as a well-established analogy for this type of transformation.

Transformations of the Amine Functionality

The amine group of this compound is a key site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. One of the common transformations involves the reaction of the amine with different electrophiles to form a diverse range of derivatives.

A significant pathway for the derivatization of the pyrazine core involves the aminodehalogenation of a precursor, 3-chloropyrazine-2-carboxamide, with various benzylamines. mdpi.comresearchgate.net This reaction, which substitutes the chlorine atom with a benzylamino group, has been shown to be an effective method for creating a library of N-substituted 3-aminopyrazine-2-carboxamides. mdpi.com The reaction conditions for this transformation can be varied, including the use of different solvents like tetrahydrofuran (B95107) (THF) and the addition of a base such as triethylamine. researchgate.net

These synthetic routes provide access to a wide array of analogs, enabling detailed investigation into how different substituents on the amine functionality influence the biological and chemical properties of the resulting compounds.

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives represents an important extension of the derivatization of the amine group of this compound and its analogs. These derivatives are readily prepared by reacting the parent amine with isocyanates and isothiocyanates, respectively. researchgate.netias.ac.in This straightforward addition reaction allows for the introduction of a wide variety of substituents, depending on the R-group of the isocyanate or isothiocyanate used.

For instance, a series of urea and thiourea derivatives of a related tetrahydro- mdpi.comsci-hub.senih.govtriazolo[4,3-a]pyrazine system, which is synthesized from a 2-chloropyrazine (B57796) precursor, has been developed. sci-hub.se The synthesis involves the reaction of the key intermediate with various substituted aryl isocyanates and isothiocyanates. sci-hub.se The structures of these newly synthesized compounds are typically confirmed using a range of spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. ias.ac.insci-hub.se

The general scheme for the synthesis of urea and thiourea derivatives can be represented as follows:

Urea Synthesis: R-NH₂ + R'-NCO → R-NH-CO-NH-R'

Thiourea Synthesis: R-NH₂ + R'-NCS → R-NH-CS-NH-R'

Where R represents the 3-(trifluoromethyl)pyrazin-2-yl group or a related heterocyclic system, and R' represents a variety of aryl or alkyl substituents.

Below is a table summarizing representative urea and thiourea derivatives synthesized from pyrazine-containing scaffolds.

| Derivative Type | Reactant | Resulting Functional Group | Reference |

| Urea | Isocyanate | -NH-CO-NH- | sci-hub.senih.gov |

| Thiourea | Isothiocyanate | -NH-CS-NH- | sci-hub.senih.govresearchgate.net |

These synthetic strategies have proven to be robust and versatile, yielding a diverse library of compounds for further investigation. sci-hub.se

Synthesis of Carboxamide Derivatives

The synthesis of carboxamide derivatives is another key transformation of the amine functionality of pyrazine-based compounds, including analogs of this compound. A common and effective method for the preparation of these derivatives is the condensation reaction between a pyrazine carboxylic acid chloride and a substituted amine. researchgate.net

For example, a series of N-substituted 3-aminopyrazine-2-carboxamides has been synthesized. nih.gov The synthetic approach can involve a multi-step process starting from a suitable pyrazine precursor. One reported method involves the initial conversion of the carboxylic acid to an acid chloride, which is then reacted with the desired amine to form the final carboxamide product. researchgate.net

The reaction conditions for these syntheses can be tailored to optimize yields and purity. Microwave-assisted synthesis has also been employed to accelerate these reactions. nih.gov For instance, the reaction of a pyrazine intermediate with various benzylamines, alkylamines, or anilines can be efficiently carried out under microwave irradiation. nih.gov

The general reaction for the synthesis of carboxamide derivatives can be depicted as:

R-COCl + R'-NH₂ → R-CO-NH-R'

Where R-COCl is a pyrazine-2-carbonyl chloride derivative and R'-NH₂ is a primary or secondary amine.

The following table provides examples of different types of amines used to generate carboxamide derivatives of pyrazine.

| Amine Type | Example Substituent (R') | Reference |

| Benzylamines | 4-Methylbenzyl | mdpi.com |

| Alkylamines | Various alkyl groups | nih.gov |

| Anilines | 2,4-Dimethoxyphenyl | nih.gov |

The characterization of these carboxamide derivatives is typically performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their molecular structures. mdpi.com

Reactivity Profiles and Transformational Pathways of 3 Trifluoromethyl Pyrazin 2 Amine

Chemical Transformations Involving the Pyrazine (B50134) Amine Moiety

The amine group at the 2-position of the pyrazine ring is a key site for chemical modifications, enabling the synthesis of a variety of derivatives.

One of the primary transformations is amination , where the amino group participates in nucleophilic substitution reactions. For instance, in related pyrazine systems, the chlorine atom can be displaced by primary amines to form N-substituted pyrazine derivatives. beilstein-journals.orgbeilstein-journals.org This type of reaction is fundamental in building more complex molecular architectures. For example, reacting a chloro-substituted triazolopyrazine with an excess of a primary amine at room temperature can lead to the formation of the corresponding amine analogue in good yields. beilstein-journals.orgbeilstein-journals.org

The amino group can also be involved in cyclization reactions to form fused heterocyclic systems. For example, 3-aminoindazoles can undergo cyclocondensation with ketoesters to produce trifluoromethylated pyrimido[1,2-b]indazole derivatives. nih.gov This highlights the potential of the amine functionality in constructing polycyclic structures.

Furthermore, the amine group can direct the regioselectivity of reactions on the pyrazine ring. In amination reactions of 5-halogenated 1,2,4-triazolo[4,3-a]pyrazines, substitution occurs at the 8-position, a phenomenon known as tele-substitution, rather than at the halogen-bearing carbon (ipso-substitution). beilstein-journals.org

The reactivity of the amine can also be influenced by the reaction conditions. While nucleophilic substitution of a chlorine atom on a pyrazine ring by diethylamine (B46881) may not proceed at room temperature, it can be achieved under Buchwald-Hartwig amination conditions. mdpi.comnih.gov

Influence of the Trifluoromethyl Group on Pyrazine Ring Reactivity

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the pyrazine ring.

The primary effect of the -CF3 group is the deactivation of the pyrazine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) . This is due to the inductive effect of the fluorine atoms, which lowers the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. The electron-deficient nature of the pyrazine system itself is further enhanced by the -CF3 group, facilitating reactions with nucleophiles. mdpi.comnih.gov

The trifluoromethyl group is generally stable under various reaction conditions, including heating and acidic or basic environments. mdpi.comnih.gov This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the -CF3 group. However, in some instances, the trifluoromethyl group itself can be transformed. For example, reactions of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with O- and N-nucleophiles can lead to the transformation of the trifluoromethyl group into amide and amidine groups. researchgate.net

The presence of the trifluoromethyl group can also direct the regioselectivity of reactions. In the synthesis of trifluoromethylated pyrazoles, the -CF3 group plays a crucial role in controlling the outcome of cycloaddition reactions. nih.gov

Formation of Diverse Chemical Entities via Functional Group Interconversions

Functional group interconversions are essential for synthesizing a wide array of chemical compounds from 3-(trifluoromethyl)pyrazin-2-amine. These transformations allow for the modification of the amine and trifluoromethyl groups, as well as the pyrazine ring itself, to generate novel molecular scaffolds.

The amine functionality can be converted into other nitrogen-containing groups. For example, the amine can be transformed into an amide through reaction with an acyl chloride. solubilityofthings.com This is a common strategy in medicinal chemistry to modify the properties of a lead compound. solubilityofthings.com The amine can also be a precursor for the synthesis of other heterocyclic rings through condensation and cyclization reactions. nih.govacs.org

The trifluoromethyl group, while generally stable, can participate in specific reactions. As mentioned earlier, it can be converted to other functional groups like amides and amidines under certain nucleophilic conditions. researchgate.net

The pyrazine ring can undergo various substitutions and coupling reactions. For instance, halogenated pyrazines can participate in Suzuki-Miyaura cross-coupling reactions to introduce new carbon-carbon bonds. nih.gov This allows for the attachment of various aryl and heteroaryl groups to the pyrazine core.

Below is an interactive data table summarizing some of the key transformations and the resulting chemical entities.

| Starting Moiety | Transformation | Reagents/Conditions | Resulting Functional Group/Entity | Reference |

|---|---|---|---|---|

| Pyrazine Amine | N-Alkylation/N-Arylation | Alkyl/Aryl Halides, Buchwald-Hartwig amination | Substituted Amines | beilstein-journals.orgbeilstein-journals.orgmdpi.comnih.gov |

| Pyrazine Amine | Cyclocondensation | Ketoesters | Fused Heterocycles (e.g., Pyrimido[1,2-b]indazoles) | nih.gov |

| Pyrazine Ring | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) | Substituted Pyrazines | mdpi.comnih.gov |

| Halogenated Pyrazine | Suzuki-Miyaura Cross-Coupling | Boronic Acids, Palladium Catalyst | Aryl/Heteroaryl Substituted Pyrazines | nih.gov |

| Trifluoromethyl Group | Conversion to Amide/Amidine | O- and N-Nucleophiles | Amides, Amidines | researchgate.net |

Medicinal Chemistry Applications of 3 Trifluoromethyl Pyrazin 2 Amine Derivatives

Antimicrobial Research Endeavors

The quest for novel antimicrobial agents has led to the exploration of various derivatives of 3-(trifluoromethyl)pyrazin-2-amine. These investigations have revealed promising activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies of Derivatives.nih.govnih.gov

Derivatives of this compound have been the subject of significant research for their antibacterial properties. nih.govnih.gov A number of these compounds have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria. nih.gov

One area of focus has been on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives. nih.gov Several of these novel compounds have demonstrated the ability to inhibit the growth of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Notably, these compounds were also found to be effective in preventing the formation of biofilms by these bacteria and could eradicate pre-existing biofilms, outperforming the control antibiotic vancomycin (B549263) in some cases. nih.gov The trifluoromethyl-substituted derivative, in particular, showed good activity against the tested bacteria, with a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL for one of the MRSA strains. nih.gov

Another class of compounds, triazolo[4,3-a]pyrazine derivatives synthesized using a trifluoromethyl 1,2,4-triazolo[4,3-a]pyrazine scaffold, have also been evaluated for their antibacterial activity. nih.gov Among the synthesized derivatives, some exhibited moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov One compound, in particular, displayed superior antibacterial activity with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibacterial agent ampicillin. nih.gov

Furthermore, studies on 3-aminopyrazine-2-carboxamide (B1665363) derivatives have shown that while benzyl (B1604629) derivatives were inactive, phenyl and alkyl derivatives exhibited antibacterial activity. nih.gov Specifically, a phenyl derivative with a 4-CF3 substitution showed activity against Staphylococcus aureus, and weaker activity against methicillin-resistant S. aureus (MRSA) and S. epidermidis. mdpi.com

| Derivative Class | Bacterial Strain | Activity/MIC Value | Source |

|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | 3.12 μg/mL | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazole | Enterococcus faecalis | 3.12 μg/mL | nih.gov |

| Triazolo[4,3-a]pyrazine | Staphylococcus aureus | 32 μg/mL | nih.gov |

| Triazolo[4,3-a]pyrazine | Escherichia coli | 16 μg/mL | nih.gov |

| 3-Aminopyrazine-2-carboxamide (4-CF3 phenyl) | Staphylococcus aureus | MIC = 31.25 µM | mdpi.com |

| 3-Aminopyrazine-2-carboxamide (4-CF3 phenyl) | MRSA | MIC = 62.5 µM | mdpi.com |

| 3-Aminopyrazine-2-carboxamide (4-CF3 phenyl) | Staphylococcus epidermidis | MIC = 62.5 µM | mdpi.com |

Antifungal Activity Investigations.nih.govmdpi.com

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. nih.govmdpi.com Research has shown that certain derivatives exhibit inhibitory activity against various fungal species.

For instance, a series of compounds derived from pyrazine-2,5-dicarbonitrile (B3025320) with an arylamino substitution at position 3 were evaluated for their in vitro activity against several fungal species, including Absidia, Aspergillus fumigatus, Candida, and Trichosporon. nih.gov Among these, 3-{[3-(trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile demonstrated notable activity. nih.gov

Furthermore, N-substituted 3-aminopyrazine-2-carboxamides were screened for their antifungal activity. mdpi.com While many derivatives were synthesized and tested, the studies indicated that the antifungal efficacy varied depending on the specific substitutions on the carboxamide moiety. nih.govmdpi.com

| Derivative | Fungal Species | Activity | Source |

|---|---|---|---|

| 3-{[3-(Trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile | Various Fungi | Active | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Various Fungi | Varied | mdpi.com |

Antimycobacterial Activity Assessments.nih.gov

The antimycobacterial potential of this compound derivatives has been a significant area of research, driven by the need for new treatments for tuberculosis and other mycobacterial infections. nih.gov

Studies on 3-aminopyrazine-2-carboxamide derivatives revealed that their antimycobacterial activity is influenced by the nature of the substituent on the carboxamidic moiety. mdpi.com For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active compound against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL (46 µM). nih.govmdpi.com Within the alkyl derivatives, an increase in the length of the carbon side chain correlated with enhanced antimycobacterial activity against M. tuberculosis and M. kansasii. nih.gov Another compound, a phenyl derivative with a 4-CF3 substitution, demonstrated high activity against M. smegmatis with an MIC of 31.25 µg/mL (111 µM). mdpi.com

Furthermore, research into pyrazinamide (B1679903) analogues led to the synthesis of 3-arylaminopyrazine-2,5-dicarbonitriles. nih.gov Among these, 3-{[3-(trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile showed the best activity against M. tuberculosis H37Rv with a value of 6.25 micromol(-1) and also exhibited moderate activity against other minor Mycobacterium pathogens. nih.gov

| Derivative | Mycobacterial Strain | MIC Value | Source |

|---|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL (46 µM) | nih.govmdpi.com |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Mycobacterium smegmatis | 31.25 µg/mL (111 µM) | mdpi.com |

| 3-{[3-(Trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile | Mycobacterium tuberculosis H37Rv | 6.25 micromol(-1) | nih.gov |

Anticancer Research and Antitumor Potential of Derivatives

The investigation of this compound derivatives has extended into the realm of oncology, with numerous studies exploring their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines and have been shown to interfere with critical cellular processes like cell cycle progression.

Cytotoxic Activity in Cancer Cell Lines.nih.gov

Derivatives of this compound have shown significant cytotoxic activity against a variety of human cancer cell lines.

One study focused on 3-trifluoromethyl-5,6-dihydro- nih.govmdpi.comnih.govtriazolo pyrazine (B50134) derivatives, which were synthesized and screened for their anticancer properties against human colon cancer cell lines HCT-116 and HT-29. researchgate.net The IC50 values for these compounds ranged from 6.587 to 11.10 µM, with one compound in particular, RB7, showing remarkable anticancer activity against HT-29 cells. researchgate.net

Another novel pyrazole compound, ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate, named GeGe-3, has been identified as a potential anticancer agent. nih.gov This compound significantly restricted cell proliferation and metabolism in a range of cancer cell lines at concentrations around 10 μM. nih.gov The tested cell lines included PC3 (prostate adenocarcinoma), SKMEL-28 (cutaneous melanoma), SKOV-3 (ovarian adenocarcinoma), Hep-G2 (hepatocellular carcinoma), MDA-MB231, SKBR3, MCF7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervix epithelioid carcinoma). nih.gov

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been reported as potent inhibitors of mycobacterial ATP synthase, a target also relevant in cancer research. nih.gov

| Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 3-Trifluoromethyl-5,6-dihydro- nih.govmdpi.comnih.govtriazolo pyrazine derivatives | HT-29 (Colon) | 6.587 - 11.10 µM | researchgate.net |

| GeGe-3 | Various cancer cell lines | ~10 µM | nih.gov |

Cell Cycle Progression Analysis.nih.gov

The anticancer effects of this compound derivatives are often linked to their ability to interfere with the cell cycle, a fundamental process in cell proliferation.

In studies involving 3-trifluoromethyl-5,6-dihydro- nih.govmdpi.comnih.govtriazolo pyrazine derivatives, it was discovered that the lead compound, RB7, induced the mitochondrial apoptotic pathway in HT-29 colon cancer cells. researchgate.net This was evidenced by the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl2, ultimately leading to the activation of Caspase 3 and subsequent cell death. researchgate.net

Similarly, research on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties revealed that these compounds could induce apoptosis and cause cell cycle arrest at different stages in various cancer cell lines. nih.gov For example, one compound was found to arrest the cell cycle in the G0/G1 phase in A549 lung cancer cells. nih.gov This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, along with elevated levels of caspase-9, caspase-3, and cleaved PARP, indicating activation of the intrinsic apoptotic pathway. nih.gov

| Derivative | Cancer Cell Line | Effect on Cell Cycle | Mechanism | Source |

|---|---|---|---|---|

| RB7 (3-Trifluoromethyl-5,6-dihydro- nih.govmdpi.comnih.govtriazolo pyrazine derivative) | HT-29 (Colon) | Induction of apoptosis | Up-regulation of Bax, down-regulation of Bcl2, activation of Caspase 3 | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine derivative | A549 (Lung) | G0/G1 phase arrest and apoptosis | Decreased Bcl-2, increased Bax, caspase-9, and caspase-3 | nih.gov |

Antiangiogenic Potential in Tumor Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. While direct studies on the antiangiogenic potential of this compound derivatives in tumor models are not extensively documented in publicly available research, the activity of structurally related compounds suggests a promising avenue for investigation.

For instance, derivatives of pyrazolo[3,4-d]pyrimidine, another nitrogen-containing heterocyclic system, have demonstrated significant antiangiogenic effects. nih.gov These compounds have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase receptor involved in the signaling pathway that controls tumor angiogenesis. nih.gov Similarly, pyrazolo-benzothiazole hybrids have been synthesized and evaluated for their antiangiogenic properties, with some compounds showing potent inhibition of VEGFR-2 and significant antiangiogenic effects in in vivo models such as the transgenic zebrafish model. nih.gov

Furthermore, a derivative containing a trifluoromethylpyridine amine core, 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), has been identified as a potent inhibitor of PI3K/mTOR signaling pathways. acs.org These pathways are crucial for cell proliferation and survival and are also implicated in the regulation of angiogenesis. The demonstrated efficacy of PQR309 in tumor cell line proliferation and in a rat xenograft model suggests that targeting these pathways with trifluoromethyl-substituted heterocyclic amines can lead to potent anti-tumor effects, which may include the inhibition of angiogenesis. acs.org

The antiangiogenic potential of these related compounds underscores the rationale for exploring this compound derivatives for similar activities. The trifluoromethyl group is known to enhance the biological activity of many compounds, and its presence on the pyrazine scaffold could lead to the development of novel and potent antiangiogenic agents.

Development as a Scaffold for Novel Therapeutic Compounds

The pyrazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for the development of a wide array of therapeutic agents. Its derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The this compound structure, in particular, offers several advantages for the design of novel therapeutic compounds.

The pyrazine ring itself provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties. The presence of the trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, which can improve oral bioavailability and tissue penetration. The amine group at the 2-position serves as a crucial handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.

Research on related pyrazine-containing scaffolds has demonstrated their versatility. For example, the synthesis of novel benzamide (B126) scaffolds incorporating a pyrazine ring has been reported, highlighting the utility of this core in constructing complex molecules with potential therapeutic applications. The development of 3-aminopyrazine-2-carboxamide derivatives as inhibitors of fibroblast growth factor receptors (FGFR) further illustrates the potential of this scaffold in targeting key oncogenic pathways.

The modular nature of the this compound scaffold allows for a systematic exploration of the chemical space around it. By modifying the substituents on the pyrazine ring or by derivatizing the amino group, medicinal chemists can optimize the compound's interaction with a specific biological target, leading to the discovery of new and effective drugs.

Applications in Research

Use as a Synthetic Intermediate

The primary application of this compound in research is as a synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic trifluoromethyl-substituted pyrazine (B50134) ring, allows for a wide range of chemical transformations. It can be used to introduce the 3-(trifluoromethyl)pyrazin-2-yl moiety into larger, more complex molecules. For instance, its amino group can be used as a handle to construct amide, sulfonamide, or urea (B33335) linkages, which are prevalent in many biologically active compounds. researchgate.net The synthesis of derivatives of 3-(trifluoromethyl)pyrazine-2-carboxylic acid, a closely related compound, for use as intermediates in the preparation of fungicides like pyraziflumid, highlights the potential of this chemical family in agrochemical research. google.com

Role in the Development of Bioactive Molecules

The structural features of this compound make it an attractive scaffold for the development of new bioactive molecules. The combination of the pyrazine core, known for its diverse pharmacological activities, and the trifluoromethyl group, which can enhance potency and metabolic stability, provides a strong foundation for drug design. researchgate.netevitachem.com Research in this area would involve the synthesis of libraries of derivatives of this compound and their subsequent screening for various biological activities, such as kinase inhibition, antimicrobial effects, or anti-inflammatory properties. The use of similar trifluoromethylated pyrazole (B372694) compounds as intermediates for anti-inflammatory drugs and fungicides underscores the potential of this structural motif. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies of Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how derivatives of 3-(trifluoromethyl)pyrazin-2-amine might interact with various biological protein targets.

Binding Affinity Predictions

Molecular docking simulations are instrumental in predicting the binding affinity of ligands to their target proteins. For pyrazine (B50134) derivatives, these studies have been crucial in identifying potential therapeutic agents. For instance, in silico docking has been applied to screen pyrazine-containing 1,2,3-triazole derivatives against cancer and diabetes drug targets like EGFR and aldose reductase. researchgate.net The binding affinity, often expressed as a docking score or binding free energy in kcal/mol, indicates the strength of the interaction. Lower, more negative values typically suggest a stronger binding. While specific binding affinity values for this compound derivatives are not extensively documented in publicly available literature, studies on analogous structures provide a framework for what to expect. For example, docking studies of thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a have reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov

Table 1: Predicted Binding Affinities of Analogous Heterocyclic Compounds to Biological Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | nih.gov |

| Pyrazine-pyridone derivative (5d) | Bacterial target (PDB: 4DUH) | -7.4519 | researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the range of predicted binding affinities.

Ligand-Protein Interaction Analysis

Beyond just predicting binding strength, molecular docking provides detailed information about the specific interactions between a ligand and a protein's active site. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most common interactions involve hydrogen bonds with the pyrazine nitrogen atoms acting as acceptors and weak hydrogen bonds with pyrazine hydrogens as donors. nih.gov Other significant interactions include π-stacking, coordination with metal ions, and in some cases, halogen bonds for chloro-substituted pyrazines. nih.gov For example, a pyrazine-pyridone derivative with potent antibacterial activity was found to form a hydrogen-donor bond and a π-hydrogen bond with its bacterial target. researchgate.net These interactions are critical for the stability of the ligand-protein complex and are a key focus in rational drug design.

Molecular Dynamics Simulations to Elucidate Binding Stability

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex, providing insights into its stability and conformational changes over time. While specific MD simulation data for this compound derivatives is limited, studies on other pyrazine compounds demonstrate the utility of this technique. For instance, MD simulations have been used to study the binding of various pyrazine derivatives to Human Serum Albumin (HSA), a key transport protein. researchgate.net These simulations showed that the binding of pyrazine compounds can enhance the stability of the protein. researchgate.net MD simulations can also reveal the flexibility of the ligand within the binding pocket and the persistence of key interactions identified in docking studies. researchgate.netmdpi.com

Prediction of Three-Dimensional Structures and Conformations of Derivatives

The three-dimensional (3D) structure and conformational preferences of a molecule are fundamental to its biological activity. Computational methods are frequently employed to predict these properties for novel compounds. For derivatives of 3-aminopyrazine-2-carboxamide (B1665363), energy minimization and low-mode molecular dynamics have been used to predict their 3D structures. nih.govnih.gov The conformational flexibility of molecules, such as the rotation around single bonds, can be explored using techniques like conformational analysis. csic.es The presence of the trifluoromethyl group, a common substituent in medicinal chemistry, can significantly influence the conformational preferences of the pyrazine ring due to its size and electronic properties. mdpi.com Analysis of crystal structure data for a wide range of small molecules provides valuable information on preferred torsion angles and the relative populations of different conformers, which can be applied to newly designed derivatives. acs.org

Theoretical Insights into Reactivity and Selectivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a theoretical framework for understanding the reactivity and selectivity of molecules. These calculations can determine various molecular properties, including the distribution of electron density, which is crucial for predicting how a molecule will react. scirp.org The pyrazine ring is known to be electron-deficient, which influences its reactivity in chemical transformations. mdpi.com For instance, the electron-withdrawing nature of the trifluoromethyl group is expected to further impact the reactivity of the pyrazine core. Theoretical studies on related aminopyrazine derivatives have explored their electronic structures and how substitutions affect their properties. scirp.orgscirp.org These computational insights are valuable for planning synthetic routes and for understanding the chemical stability and potential metabolic fate of these compounds.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

The development of efficient and selective synthetic routes to 3-(Trifluoromethyl)pyrazin-2-amine and its derivatives is a primary focus of ongoing research. Traditional methods for the synthesis of trifluoromethylated nitrogen heterocycles can be challenging, often requiring harsh reaction conditions and resulting in modest yields. researchgate.net

Current research is exploring several innovative strategies to overcome these limitations:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are being investigated to directly introduce the trifluoromethyl group or the amine group onto the pyrazine (B50134) core. These methods offer the potential for high selectivity and functional group tolerance.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and efficient production of fine chemicals. The application of flow chemistry to the synthesis of this compound could lead to improved reaction control, higher yields, and easier scalability.

These advanced synthetic methodologies are crucial for making this compound more accessible for further research and development.

Identification of Additional Biological Targets for Derivatives

Derivatives of this compound have shown promise against a variety of biological targets, and a key area of future research is the identification of additional targets. The presence of the trifluoromethyl group can enhance a molecule's metabolic stability and its ability to bind to biological targets.

Current and future research in this area includes:

Kinase Inhibition: Many pyrazine derivatives are known to be potent kinase inhibitors, and derivatives of this compound are being screened against a wide range of kinases implicated in cancer and other diseases. researchgate.net

Antimicrobial Targets: The pyrazine scaffold is present in several antimicrobial agents. nih.gov Researchers are investigating the potential of this compound derivatives to inhibit novel targets in bacteria, fungi, and viruses. nih.govmdpi.com For instance, some studies have explored the antimycobacterial activity of related pyrazinamide (B1679903) derivatives. mdpi.com

GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural features of this compound make it a candidate for the development of novel GPCR modulators.

The identification of new biological targets will open up new avenues for the therapeutic application of this class of compounds.

Rational Design and Optimization of Derivatives for Specific Biological Activities

Once a biological target is identified, the principles of rational drug design can be applied to optimize the structure of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

This process involves:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for optimal activity. For example, the position and nature of substituents on the pyrazine ring can have a significant impact on biological activity.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how derivatives of this compound will bind to their biological targets. This information can guide the design of new analogs with improved binding affinity and selectivity.

Pharmacokinetic Optimization: The trifluoromethyl group can improve a molecule's metabolic stability, but other properties such as solubility and permeability also need to be optimized. Rational design strategies can be used to fine-tune these properties to ensure that the drug candidate has a suitable pharmacokinetic profile.

Through these iterative cycles of design, synthesis, and testing, researchers can develop highly potent and selective drug candidates based on the this compound scaffold.

Integration of this compound into Diverse Chemical Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a powerful method for identifying new drug leads from large collections of chemical compounds. The integration of this compound and its derivatives into diverse chemical libraries is a crucial step in realizing their full therapeutic potential.

Key aspects of this effort include:

Library Design: Chemical libraries containing a wide range of structurally diverse derivatives of this compound need to be designed and synthesized. This will increase the probability of finding "hits" in HTS campaigns.

Combinatorial Chemistry: Combinatorial chemistry techniques can be used to rapidly generate large numbers of derivatives from the this compound core structure.

Screening against Diverse Targets: These libraries can then be screened against a wide variety of biological targets, including enzymes, receptors, and ion channels, to identify novel starting points for drug discovery programs.

By making this versatile chemical scaffold available for large-scale screening efforts, the scientific community can accelerate the discovery of new medicines for a wide range of diseases.

常见问题

Q. What synthetic routes are commonly employed for preparing 3-(Trifluoromethyl)pyrazin-2-amine and its derivatives?

Synthesis typically involves nucleophilic substitution reactions on fluorinated pyrazine precursors. For example, triazolopiperazine derivatives can be synthesized by coupling trifluoromethyl-containing heterocycles with β-amino amides via stepwise cyclization and functional group transformations . Biocatalytic methods, such as hydroxylation using Burkholderia sp. MAK1, have also been explored for modifying pyrazin-2-amine scaffolds . Advanced fluorination techniques (e.g., using sulfur tetrafluoride or fluoroalkylation reagents) are critical for introducing the trifluoromethyl group while preserving regioselectivity.

Q. How can researchers characterize the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): NMR is essential for confirming the trifluoromethyl group's presence and assessing chemical environment changes.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities.

- X-ray Crystallography: Used to resolve stereochemical ambiguities in derivatives, as demonstrated in studies of triazolopiperazine-based inhibitors .

- HPLC with UV/Vis Detection: Quantifies purity and monitors reaction progress (e.g., retention time consistency in DPP-IV inhibitor studies) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s enzyme inhibition profile?

The trifluoromethyl group enhances binding affinity through hydrophobic interactions and electron-withdrawing effects. In DPP-IV inhibitors, this group stabilizes interactions with the S2 pocket of the enzyme, improving potency (IC = 18 nM) . For ATR kinase inhibitors (e.g., VX-970), the trifluoromethyl-pyrazine moiety optimizes polar interactions in the ATP-binding pocket, achieving nanomolar inhibition . Comparative studies with non-fluorinated analogs show reduced activity, highlighting the group’s role in target engagement .

Q. What experimental strategies address contradictions in biological activity data across assays?

- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular models (e.g., proliferation assays in cancer cell lines) to confirm target relevance .

- Structural Biology: Resolve discrepancies by co-crystallizing the compound with its target (e.g., SHP2 or ATR kinase) to visualize binding modes and identify off-target interactions .

- Pharmacokinetic Profiling: Assess bioavailability and metabolite formation to explain in vitro-in vivo disconnects, as seen in preclinical DPP-IV inhibitor studies .

Q. How can researchers design analogs of this compound to improve pharmacokinetic properties?

- Scaffold Hopping: Replace the pyrazine core with bioisosteres (e.g., triazolo[1,5-a]pyrimidine) to enhance metabolic stability .

- Prodrug Strategies: Introduce phosphate salts (e.g., MK-0431) to improve oral bioavailability, as demonstrated in diabetes therapeutics .

- Solubility Optimization: Incorporate hydrophilic substituents (e.g., piperazine or morpholine) while retaining the trifluoromethyl group’s binding contributions .

Q. What role does computational modeling play in optimizing trifluoromethyl-pyrazine derivatives?

- Molecular Dynamics Simulations: Predict binding stability and residence time in enzyme pockets (e.g., ATR kinase’s hydrophobic cleft) .

- Free Energy Perturbation (FEP): Quantify the impact of fluorine substitution on binding energy, guiding rational fluorination .

- ADMET Prediction Tools: Screen for CYP450 inhibition or hERG liability early in lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。